molecular formula C13H18O3 B12748826 alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol CAS No. 137150-47-1

alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol

Cat. No.: B12748826
CAS No.: 137150-47-1
M. Wt: 222.28 g/mol
InChI Key: AAZPNFRKNXUPHX-UHFFFAOYSA-N
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Description

Alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol is a complex organic compound with a unique structure that includes a benzodioxocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxocin ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various alcohols.

Scientific Research Applications

Alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism by which alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Ethyl-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-methanol is unique due to its specific combination of functional groups and the benzodioxocin ring system

Properties

CAS No.

137150-47-1

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)propan-1-ol

InChI

InChI=1S/C13H18O3/c1-2-11(14)10-5-6-12-13(9-10)16-8-4-3-7-15-12/h5-6,9,11,14H,2-4,7-8H2,1H3

InChI Key

AAZPNFRKNXUPHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCCCO2)O

Origin of Product

United States

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